![molecular formula C21H32N2O3S B3436026 N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3436026.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, commonly known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
SCH 58261 selectively antagonizes adenosine A2A receptors, which are G protein-coupled receptors that are widely expressed in the brain, heart, and immune system. Adenosine A2A receptors play a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell proliferation. By blocking the activation of these receptors, SCH 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
SCH 58261 has been shown to have a number of biochemical and physiological effects in various animal models and cell lines. These effects include the modulation of neurotransmitter release, the inhibition of inflammation and oxidative stress, and the regulation of cell proliferation and apoptosis. Additionally, SCH 58261 has been shown to improve cognitive function, reduce cardiac hypertrophy, and inhibit the growth and metastasis of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SCH 58261 in lab experiments include its high selectivity for adenosine A2A receptors, its well-established synthesis method, and its extensive characterization in various animal models and cell lines. However, some limitations of using SCH 58261 include its relatively low potency compared to other adenosine A2A receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on SCH 58261, including the development of more potent analogs, the investigation of its potential therapeutic benefits in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of SCH 58261 in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
Applications De Recherche Scientifique
SCH 58261 has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular disease, it has been shown to reduce cardiac hypertrophy and improve cardiac function. In cancer research, it has been shown to inhibit the growth and metastasis of certain types of cancer cells.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-17(2)16-23-27(25,26)20-11-8-19(9-12-20)10-13-21(24)22-15-14-18-6-4-3-5-7-18/h6,8-9,11-12,17,23H,3-5,7,10,13-16H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUCBVIMAQIRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.